molecular formula C17H20N2O B12887975 N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline CAS No. 74395-21-4

N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline

Cat. No.: B12887975
CAS No.: 74395-21-4
M. Wt: 268.35 g/mol
InChI Key: ZLYRCQKUWPQBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline is an organic compound with the molecular formula C18H19NO It is a derivative of aniline, featuring a phenyl group and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable oxazolidine derivative. One common method involves the condensation of N,N-dimethylaniline with 3-phenyl-2-oxazolidinone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4-methyl-5-phenyl-1,3-oxazolidin-2-yl)aniline
  • N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline is unique due to its specific oxazolidine ring structure and the presence of both phenyl and dimethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

74395-21-4

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N,N-dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline

InChI

InChI=1S/C17H20N2O/c1-18(2)15-10-8-14(9-11-15)17-19(12-13-20-17)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3

InChI Key

ZLYRCQKUWPQBCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.